![molecular formula C34H32N2O2 B12881675 (4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl core and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps, including the formation of the biphenyl core and subsequent attachment of the oxazole rings. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Oxazole Ring Formation: The oxazole rings can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them to more saturated heterocycles.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Saturated heterocycles.
Substitution: Brominated biphenyl derivatives.
Applications De Recherche Scientifique
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and oxazole rings provide a rigid framework that can facilitate specific binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) is unique due to its specific stereochemistry and the presence of both biphenyl and oxazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C34H32N2O2 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylphenyl]-3-methylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H32N2O2/c1-23-11-9-17-29(33-35-27(21-37-33)19-25-13-5-3-6-14-25)31(23)32-24(2)12-10-18-30(32)34-36-28(22-38-34)20-26-15-7-4-8-16-26/h3-18,27-28H,19-22H2,1-2H3/t27-,28-/m0/s1 |
Clé InChI |
FYDCKTJGXRDPKQ-NSOVKSMOSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C2=N[C@H](CO2)CC3=CC=CC=C3)C4=C(C=CC=C4C5=N[C@H](CO5)CC6=CC=CC=C6)C |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3)C4=C(C=CC=C4C5=NC(CO5)CC6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)

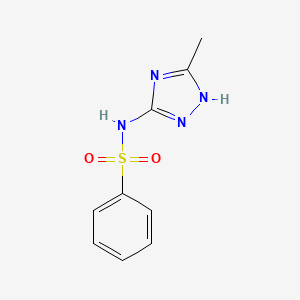
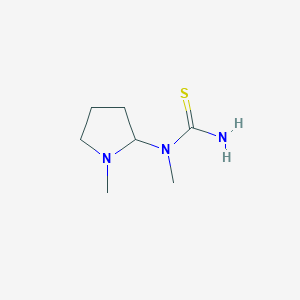
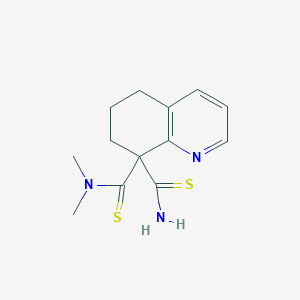

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)
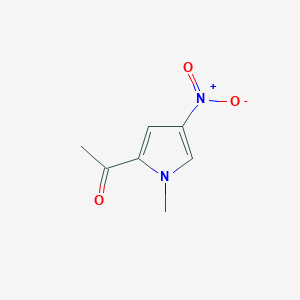

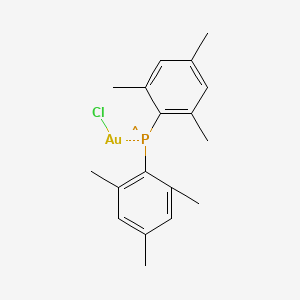

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
